2-[(1R)-1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethyl]sulfanylpyrimidine-4,6-diamine
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Overview
Description
DI-87 is a novel compound that functions as a selective inhibitor of deoxycytidine kinase. Deoxycytidine kinase is an enzyme involved in the salvage pathway of nucleotide synthesis, which is crucial for DNA replication and repair. DI-87 has shown promise in preclinical studies for its potential use in anticancer therapy, particularly in combination with other treatments .
Preparation Methods
The synthesis of DI-87 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific starting materials and reagents to build the basic framework of the compound.
Functional group modifications: Various chemical reactions are employed to introduce functional groups that enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using methods like mass spectrometry and nuclear magnetic resonance spectroscopy.
Industrial production methods for DI-87 are still under development, as the compound is primarily in the preclinical research phase. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
DI-87 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the DI-87 molecule .
Scientific Research Applications
DI-87 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: DI-87 is used as a tool compound to study the role of deoxycytidine kinase in nucleotide synthesis and DNA repair.
Biology: The compound is employed in cellular studies to investigate the effects of deoxycytidine kinase inhibition on cell proliferation and survival.
Medicine: DI-87 is being explored as a potential anticancer agent, particularly in combination with other treatments that target the salvage pathway of nucleotide synthesis.
Mechanism of Action
DI-87 exerts its effects by selectively inhibiting deoxycytidine kinase, an enzyme that phosphorylates deoxycytidine to its monophosphate form. This inhibition disrupts the salvage pathway of nucleotide synthesis, leading to a decrease in the production of deoxycytidine triphosphate and thymidine triphosphate. These nucleotides are essential for DNA replication and repair, so their depletion can inhibit tumor growth and proliferation .
Comparison with Similar Compounds
DI-87 is unique in its high selectivity and potency as a deoxycytidine kinase inhibitor. Similar compounds include:
DI-39: Another deoxycytidine kinase inhibitor, but DI-87 is more soluble and metabolically stable.
Gemcitabine: A nucleoside analog prodrug that relies on deoxycytidine kinase for activation, but DI-87 has shown higher selectivity and potency in preclinical studies
Properties
CAS No. |
2107280-55-5 |
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Molecular Formula |
C23H30N6O3S2 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[(1R)-1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethyl]sulfanylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H30N6O3S2/c1-14-21(15(2)34-23-26-19(24)13-20(25)27-23)28-22(33-14)16-4-5-17(30-3)18(12-16)32-11-8-29-6-9-31-10-7-29/h4-5,12-13,15H,6-11H2,1-3H3,(H4,24,25,26,27)/t15-/m1/s1 |
InChI Key |
MFVINMPRHHUSBW-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)[C@@H](C)SC4=NC(=CC(=N4)N)N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)C(C)SC4=NC(=CC(=N4)N)N |
Origin of Product |
United States |
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